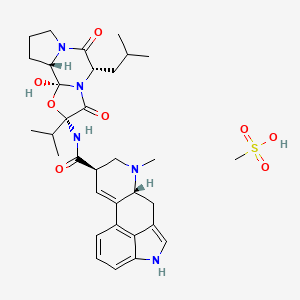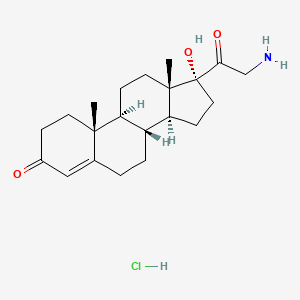
Pempidin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pempidin wurde ausgiebig auf seine pharmakologischen Eigenschaften untersucht. Es wird hauptsächlich als Ganglienblocker zur Behandlung von Bluthochdruck eingesetzt . Darüber hinaus wurde es in verschiedenen Tiermodellen auf seine Absorption, seinen Metabolismus und seine Elimination untersucht . Die einzigartige Struktur und die Eigenschaften von this compound machen es zu einer wertvollen Verbindung in der Forschung zur pharmazeutischen Chemie und Pharmakologie .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die ganglionäre Übertragung blockiert. Es stört die Übertragung von Nervenimpulsen in den autonomen Ganglien, was zu einem Blutdruckabfall führt . Zu den molekularen Zielstrukturen und Signalwegen, die an seinem Wirkmechanismus beteiligt sind, gehört die Hemmung von nikotinischen Acetylcholinrezeptoren in den autonomen Ganglien .
Wirkmechanismus
Target of Action
Pempidine, also known as 1,2,2,6,6-Pentamethylpiperidine, is a ganglion-blocking drug . The primary targets of Pempidine are the nerve ganglia . These are clusters of nerve cells that act as relay points in the nervous system, transmitting signals from one part of the body to another.
Mode of Action
Pempidine acts by blocking the transmission of signals through these nerve ganglia . This blockade is achieved through both presynaptic and postsynaptic mechanisms , which inhibit the transmission of nerve impulses at the ganglionic synapses. This results in a reduction in the frequency of nerve firing .
Pharmacokinetics
Details about the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Pempidine are limited. It is known that pempidine is orally active , indicating that it is well-absorbed in the gastrointestinal tract.
Action Environment
The efficacy and stability of Pempidine can be influenced by various environmental factors. For instance, the drug’s absorption and bioavailability can be affected by factors such as the pH of the stomach and the presence of food. Additionally, individual factors such as age, sex, genetic factors, and the presence of other diseases can also influence the drug’s action .
Biochemische Analyse
Biochemical Properties
Pempidine plays a significant role in biochemical reactions due to its ganglion-blocking properties. It interacts with various enzymes, proteins, and other biomolecules. Specifically, Pempidine inhibits the action of acetylcholine at autonomic ganglia, which leads to a decrease in blood pressure. This interaction is crucial for its antihypertensive effects .
Cellular Effects
Pempidine affects various types of cells and cellular processes. It influences cell function by blocking the transmission of nerve impulses in the autonomic ganglia. This blockade results in reduced sympathetic and parasympathetic activity, leading to decreased heart rate and vasodilation. Pempidine also impacts cell signaling pathways, gene expression, and cellular metabolism by altering the normal function of autonomic nerves .
Molecular Mechanism
The mechanism of action of Pempidine involves its binding to nicotinic acetylcholine receptors at autonomic ganglia. By inhibiting these receptors, Pempidine prevents the transmission of nerve impulses, leading to its antihypertensive effects. This inhibition can result in enzyme activation or inhibition and changes in gene expression related to autonomic functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pempidine change over time. The stability and degradation of Pempidine can influence its long-term effects on cellular function. Studies have shown that Pempidine is metabolized and eliminated from the body, which affects its efficacy and duration of action. Long-term exposure to Pempidine can lead to adaptive changes in cellular function, including receptor desensitization and altered gene expression .
Dosage Effects in Animal Models
The effects of Pempidine vary with different dosages in animal models. At low doses, Pempidine effectively reduces blood pressure without significant adverse effects. At high doses, Pempidine can cause toxic effects, including severe hypotension, bradycardia, and respiratory depression. These threshold effects highlight the importance of careful dosage management in therapeutic applications .
Metabolic Pathways
Pempidine is involved in various metabolic pathways. It is metabolized in the liver by cytochrome P450 enzymes, which convert it into inactive metabolites. These metabolites are then excreted through the kidneys. The interaction of Pempidine with these enzymes and cofactors is crucial for its metabolism and elimination from the body .
Transport and Distribution
Pempidine is transported and distributed within cells and tissues through passive diffusion. It interacts with various transporters and binding proteins, which influence its localization and accumulation. The distribution of Pempidine within the body affects its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of Pempidine is primarily within the autonomic ganglia, where it exerts its ganglion-blocking effects. Pempidine’s activity and function are influenced by its localization within these specific compartments. Post-translational modifications and targeting signals may also play a role in directing Pempidine to its site of action .
Vorbereitungsmethoden
Pempidin kann durch verschiedene Verfahren synthetisiert werden. Zwei frühe Synthesen dieser Verbindung sind die von Leonard und Hauck sowie von Hall. Die Methode von Leonard und Hauck beinhaltet die Reaktion von Phoron mit Ammoniak zur Herstellung von 2,2,6,6-Tetramethyl-4-piperidon, das dann mittels der Wolff-Kishner-Reduktion zu 2,2,6,6-Tetramethylpiperidin reduziert wird. Dieses sekundäre Amin wird dann mit Methyliodid und Kaliumcarbonat N-methyliert . Die Methode von Hall beinhaltet die Reaktion von Aceton mit Ammoniak in Gegenwart von Calciumchlorid zu 2,2,6,6-Tetramethyl-4-piperidon, das dann unter Wolff-Kishner-Bedingungen reduziert wird, gefolgt von N-Methylierung des resultierenden 2,2,6,6-Tetramethylpiperidins mit Methyl-p-toluolsulfonat .
Chemische Reaktionsanalyse
This compound durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Methyliodid und Kaliumcarbonat zur N-Methylierung . Zu den Hauptprodukten, die bei diesen Reaktionen entstehen, gehören 2,2,6,6-Tetramethylpiperidin und seine Derivate .
Analyse Chemischer Reaktionen
Pempidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include methyl iodide and potassium carbonate for N-methylation . The major products formed from these reactions include 2,2,6,6-tetramethylpiperidine and its derivatives .
Vergleich Mit ähnlichen Verbindungen
Pempidin ist strukturell ähnlich anderen Ganglienblockern wie Mecamylamin und seinem N-Ethyl-Analogon . Die einzigartige sterische Hinderung und die cyclische Struktur von this compound verleihen ihm besondere pharmakologische Eigenschaften . Weitere ähnliche Verbindungen sind 2,2,6,6-Tetramethylpiperidin und seine Derivate .
Eigenschaften
IUPAC Name |
1,2,2,6,6-pentamethylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(2)7-6-8-10(3,4)11(9)5/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULIXFLCVXWHRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046962 | |
| Record name | Pempidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Colorless liquid; [Aldrich MSDS] | |
| Record name | Pempidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9844 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
79-55-0 | |
| Record name | 1,2,2,6,6-Pentamethylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pempidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 1,2,2,6,6-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pempidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pempidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PEMPIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5I18JI9D6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


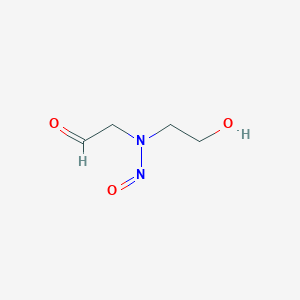
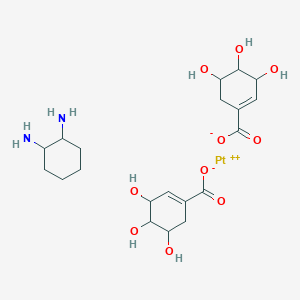

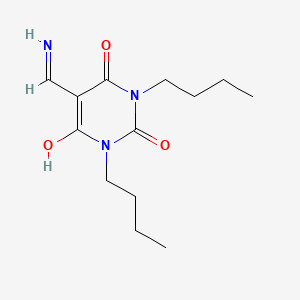
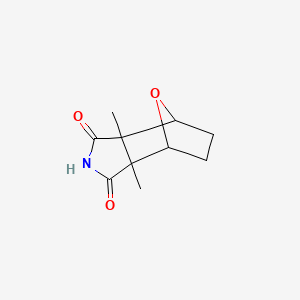

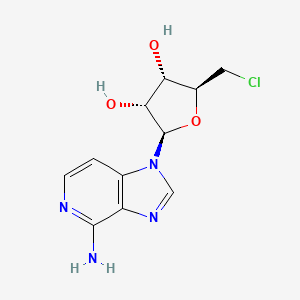
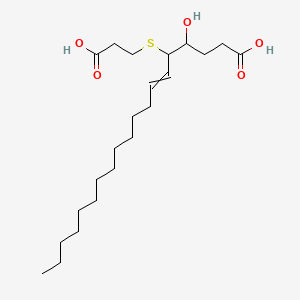


![(4S,7S,12bR)-6-oxo-7-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1200631.png)

